Efinaconazole analogue-1

Analytical Chemistry Quality Control Pharmaceutical Analysis

This compound is the certified Fluconazole EP Impurity G (mesylate salt)—a pharmacopeial reference standard mandatory for ANDA submissions. Only this specific methanesulfonate salt form with its defined epoxide ring structure ensures accurate chromatographic retention times, spectroscopic signatures, and assay traceability required by regulators. It is purpose-built for HPLC/UPLC method development, AMV, and routine QC batch release testing of fluconazole API and finished dosage forms. Using unqualified analogues risks ANDA rejection due to invalidated impurity traceability. Ideal for forced degradation studies and stability programs.

Molecular Formula C12H13F2N3O4S
Molecular Weight 333.31 g/mol
CAS No. 86386-77-8
Cat. No. B194801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfinaconazole analogue-1
CAS86386-77-8
Synonyms2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate
Molecular FormulaC12H13F2N3O4S
Molecular Weight333.31 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C11H9F2N3O.CH4O3S/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16;1-5(2,3)4/h1-3,6-7H,4-5H2;1H3,(H,2,3,4)
InChIKeyNJBRNNOGZPVNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Efinaconazole Analogue-1 (CAS 86386-77-8): Procurement-Grade Overview for Reference Standard and Impurity Profiling Applications


Efinaconazole analogue-1 (CAS 86386-77-8), chemically known as 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate, is a triazole epoxide compound with a molecular formula of C12H13F2N3O4S and a molar mass of 333.31 g/mol [1]. It is classified as a pharmaceutical reference standard and is most commonly utilized as Fluconazole EP Impurity G (mesylate salt), an identified impurity in the synthesis and commercial preparation of the antifungal drug fluconazole [2]. Its primary role lies in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA), rather than as a direct therapeutic agent [3].

Why Generic Triazole Epoxides Cannot Substitute for Efinaconazole Analogue-1 in Regulated Analytical Workflows


Generic substitution fails for Efinaconazole analogue-1 (CAS 86386-77-8) because it serves as a pharmacopeial reference standard with a defined chemical identity and purity profile, which is essential for regulatory compliance in analytical method validation . While other triazole epoxides or fluconazole impurities may share a similar core structure, they differ in salt form, stereochemistry, or specific substitution patterns, which directly impact chromatographic retention times, spectroscopic signatures, and assay accuracy . The use of an unqualified analogue or a different impurity standard would invalidate the traceability required for ANDA submissions and quality control of fluconazole drug substance and product, as the compound's specific methanesulfonate salt form and epoxide ring are critical for its role as a process-related impurity marker [1].

Efinaconazole Analogue-1: A Quantitative Evidence Guide for Procurement and Selection


Certified Purity and Analytical Characterization for Efinaconazole Analogue-1 (CAS 86386-77-8)

The compound is supplied with a standard purity of ≥97% (HPLC), accompanied by batch-specific analytical data including NMR, HPLC, and GC spectra, enabling its direct use as a quantitative reference standard in chromatographic assays . This level of characterization and documentation, typical for products from specialized fine chemical suppliers like Bidepharm, provides the necessary traceability and reliability for method validation, which is a critical factor in procurement for regulated pharmaceutical development .

Analytical Chemistry Quality Control Pharmaceutical Analysis

Pharmaceutical Reference Standard Grade vs. Research-Grade Efinaconazole Analogue-1

The compound is specifically offered in an 'analytical standard' grade, such as the 'Efinaconazole analogue-1 (Standard)' from suppliers like MedChemExpress [1]. This grade is distinct from standard 'biochemical assay reagent' grade, as it is intended and qualified for use in analytical applications and method validation, ensuring compliance with guidelines for reference standards and providing a higher level of confidence in quantitative analyses compared to lower-grade materials .

Reference Standards Quality Assurance Regulatory Compliance

Defined Structural Identity as Fluconazole EP Impurity G for Targeted Method Development

This compound is unequivocally identified as Fluconazole EP Impurity G (methanesulfonate salt), an epoxide impurity that arises during fluconazole synthesis [1]. Its defined chemical structure, as 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate, makes it the precise and required analyte for developing and validating chromatographic methods aimed at quantifying this specific impurity in fluconazole drug substances and products [2]. Use of this specific compound ensures that the analytical method accurately measures the intended impurity, a necessity for establishing product safety and purity profiles in regulatory filings [3].

Drug Development Analytical Method Development Regulatory Science

Availability as a Fully Characterized Compound with Traceability to Pharmacopeial Standards

The compound is available from suppliers like Axios Research and Fisher Scientific (Mikromol) as a fully characterized reference standard, with the option for further traceability to United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards based on feasibility . This is in contrast to many other impurities or analogues that are offered only as custom synthesis products or research chemicals without a defined pathway for pharmacopeial traceability . This level of documentation and traceability is a critical differentiator for laboratories operating under Good Laboratory Practice (GLP) or supporting regulatory submissions [1].

Reference Standards Quality Control Traceability

Defined Application Scenarios for Efinaconazole Analogue-1 (CAS 86386-77-8) Based on Quantitative Evidence


Analytical Method Development and Validation for Fluconazole Impurity G Quantitation

This is the primary application scenario. Laboratories developing or validating a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method for the quantification of Fluconazole EP Impurity G in fluconazole active pharmaceutical ingredient (API) or finished dosage forms must use Efinaconazole analogue-1 as the certified reference standard . The compound's high purity (≥97%) and defined structure are essential for accurate calibration, determination of relative response factors, and assessment of method specificity, linearity, accuracy, precision, and robustness in support of ANDA submissions .

Quality Control and Batch Release Testing in Commercial Fluconazole Manufacturing

In commercial pharmaceutical production, this compound is used as a reference standard in quality control laboratories for the routine batch release testing of fluconazole. It enables the quantification of the specific epoxide impurity (Impurity G) against established acceptance criteria, ensuring that each batch meets the purity specifications outlined in the drug's regulatory filings [1]. The availability of the compound as a fully characterized standard with potential traceability to EP/USP is crucial for maintaining compliance and product safety [2].

Forced Degradation and Stability Studies to Establish Fluconazole Impurity Profiles

The compound is utilized as a reference marker in forced degradation (stress) studies and formal stability programs for fluconazole drug substances and products. By spiking the compound into degradation samples or using it to identify and quantify the impurity formed under stress conditions (e.g., oxidative, thermal, hydrolytic), analysts can confirm the identity and quantity of Fluconazole EP Impurity G. This data is fundamental for establishing a comprehensive impurity profile and validating the stability-indicating nature of the analytical method .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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